Eupatilin

Overview

Description

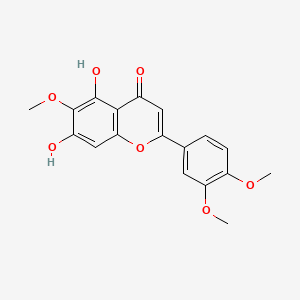

Eupatilin is an O-methylated flavone, a type of flavonoids . It can be found in Artemisia asiatica (Asteraceae) . It is a pharmacologically active flavone obtained from several medicinal plants . It has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants, making it a therapeutic representative .

Synthesis Analysis

This compound is a natural flavone and has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants . It is reported to be isolated from Artemisia princeps PAMPAN .

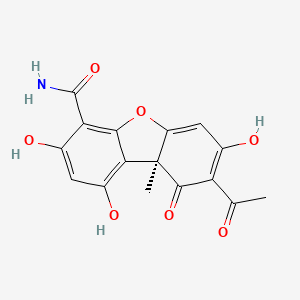

Molecular Structure Analysis

This compound has a skeleton of C6-C3-C6 with two oxygen atoms . Flavonoids are produced through the phenylpropanoid pathway . The key metabolites include phenylalanine, tyrosine, and tryptophan, which act as precursors for various natural (secondary) compounds such as flavonoids, phenolic acids, coumarins, alkaloids, glycosilonates, and cynogenic glycosides .

Chemical Reactions Analysis

This compound is reported to have a variety of pharmacological characteristics, including anticancer, antioxidant, neuroprotective, antiallergic, cardioprotective, and anti-inflammatory properties . It has also been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 344.319 g·mol −1 . Its chemical formula is C18H16O7 . It has a density of 1.4±0.1 g/cm 3 . Its boiling point is 583.6±50.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Anti-Inflammatory Effects

Eupatilin has been shown to inhibit the expression of inflammatory mediators in macrophages, suggesting potential benefits in reducing inflammation. It suppresses lipopolysaccharide-induced expression of inflammatory mediators, such as inducible nitric oxide synthase and production of nitric oxide, in macrophages, likely through the inhibition of the NF-κB signaling pathway (Choi et al., 2011). Additionally, this compound exhibits anti-allergic properties by suppressing allergic inflammation and blocking anaphylactic shock, mediated through Akt/IKK(α/β) and MAPK activation of NF-κB (Song et al., 2017).

Anticancer Activity

This compound has been found to possess anticancer properties, affecting various cancer types. For instance, it inhibits gastric cancer cell growth by blocking STAT3-mediated VEGF expression, suggesting its potential as a therapeutic agent in gastric cancer treatment (Cheong et al., 2011). It also induces apoptosis and G2/M phase cell cycle arrest in human melanoma A375 cells, highlighting its effectiveness against this cancer type (Shawi et al., 2011).

Neuroprotective Effects

This compound demonstrates neuroprotective activities against ischemia/reperfusion-induced delayed neuronal injury, potentially mediated by increased Akt phosphorylation (Cai et al., 2012). It also inhibits apoptosis in H9c2 cardiomyocytes via the Akt/GSK-3β pathway following hypoxia/reoxygenation injury, suggesting its role in cardioprotection (Qiao et al., 2016).

Other Applications

This compound has shown potential in treating osteosarcoma, inhibiting U-2 OS cancer cellproliferation by inducing apoptosis via the mitochondrial intrinsic pathway (Li et al., 2015). Furthermore, it exhibits anti-adipogenic effects, inhibiting adipogenesis in 3T3-L1 cells by suppressing key adipogenic regulators, suggesting its potential as an anti-obesity therapy (Kim et al., 2018).

Antioxidant Properties

This compound has been identified to possess antioxidant activity, protecting against oxidative stress-induced retinal damage in retinal pigment epithelium (RPE) cells and potentially being useful for the prevention or treatment of proliferative vitreoretinopathy (Du et al., 2017). It also inhibits apoptotic cell death in human gastric cells through the inhibition of mitogen-activated protein kinases and nuclear factor-kappaB, indicating its role in cytoprotection against oxidative stress (Lee, Lee, & Kim, 2008).

Therapeutic Potential in Diabetes

This compound enhances hepatic glucose metabolism and pancreatic beta-cell function in type 2 diabetic mice, significantly lowering fasting blood glucose concentration and increasing hepatic glycogen content, suggesting its potential as an antidiabetic agent (Kang et al., 2008).

Mechanism of Action

Eupatilin is a pharmacologically active flavone obtained from several medicinal plants . It has been reported to have a variety of pharmacological characteristics, including anticancer, antioxidant, neuroprotective, antiallergic, cardioprotective, and anti-inflammatory properties .

Target of Action

This compound has been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases . It has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It also has been reported to activate the PI3K-AKT signaling pathway .

Mode of Action

This compound works by scavenging free radicals and thereby reducing oxidative stress, a key factor in the progression of various diseases, including cancer and inflammatory disorders . In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is the process of programmed cell death .

Biochemical Pathways

This compound has been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases . It has been shown to activate the PI3K-AKT signaling pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity .

Pharmacokinetics

The absolute bioavailability (F) of this compound was estimated to be 2.7% . After intravenous administration, this compound was degraded with high clearance (14.82 L/kg/h) and a short half-life t1/2 (0.29 h) . This compound was rapidly metabolized to E-7-G with systemic exposure at 1288.8 ng h ml-1, while the levels of the latter declined more slowly, with a longer t1/2 (4.15 h) .

Result of Action

This compound ameliorated doxorubicin-induced cardiotoxicity by attenuating inflammation, oxidative stress, and cardiomyocyte apoptosis and ameliorated doxorubicin-induced cardiac dysfunction . Mechanistically, this compound activated the PI3K-AKT signaling pathway, as evidenced by RNA-seq analysis and Western blot analysis .

Action Environment

This compound is a natural flavone and has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants . This suggests that the plant’s environment could influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

Eupatilin might be structurally optimized for the production of derivative analogues in order to improve its efficacy, reduce toxicity, and optimize absorption characteristics, ultimately leading to powerful therapeutic candidates . Despite current findings to support this compound’s numerous pharmacological effects, more research into its molecular mechanism of action is required to clarify the entire range of its pharmacological activities .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWBCNQOKKKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176904 | |

| Record name | Eupatilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22368-21-4 | |

| Record name | Eupatilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22368-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022368214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupatilin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eupatilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eupatilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPATILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D58O05490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 242 °C | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

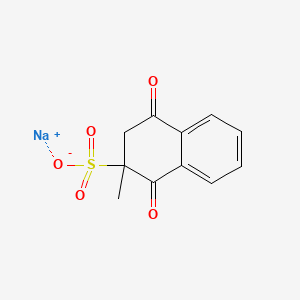

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)